molecular formula C7H17ClN2O2 B1435095 Tert-butyl 3-hydrazinylpropanoate hydrochloride CAS No. 1949815-79-5

Tert-butyl 3-hydrazinylpropanoate hydrochloride

Cat. No. B1435095
CAS RN: 1949815-79-5
M. Wt: 196.67 g/mol
InChI Key: LCBBWUYXNLPZIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydrazinylpropanoate hydrochloride is a chemical compound with the CAS Number: 1949815-79-5 . It has a molecular weight of 196.68 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-hydrazineylpropanoate hydrochloride . The InChI code for this compound is 1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)4-5-9-8;/h9H,4-5,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Tert-butyl 3-hydrazinylpropanoate hydrochloride is a solid compound with a molecular weight of 196.68 .

Scientific Research Applications

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids :

    • Tert-butyl 3-hydrazinylpropanoate hydrochloride is involved in the synthesis of fluorinated pyrazole-4-carboxylic acids. This process includes acylation and column chromatography, indicating its role in the development of complex organic compounds (Iminov et al., 2015).
  • Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins :

    • This compound is used in the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins. The reactions involve silane and an oxidizing nitrogen source, highlighting its role in creating functional groups for organic synthesis (Waser et al., 2006).
  • Synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one :

    • The tert-butyl variant is used in the synthesis of complex molecules like 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, indicating its utility in the production of specialized organic compounds (Fox & Ley, 2003).
  • Chemoselective Synthesis of 2H-Chromene or Coumarin Derivatives :

    • It's used in the synthesis of 2H-chromene-3-carboxylic acids, involving tandem conjugate addition, hydrolysis, and elimination steps. This exemplifies its role in versatile and selective organic synthesis processes (Faridoon et al., 2015).
  • Hydrolysis of Tri-tert-butylaluminum :

    • The hydrolysis of Al( t Bu)3 leads to the formation of tert-butyl-substituted alumoxanes, showing its importance in the field of inorganic chemistry and material science (Mason et al., 1993).
  • Spectroscopic Observation in Tert-butyl Alcohol Clathrate Hydrate :

    • Tert-butyl alcohol (TBA) is investigated for its hydrophobic nature and interaction with water, indicating the compound's relevance in understanding hydrophobic interactions and inclusion chemistry (Park et al., 2008).

properties

IUPAC Name

tert-butyl 3-hydrazinylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)4-5-9-8;/h9H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBBWUYXNLPZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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